molecular formula C14H10Cl3NO3 B1207205 N-(3-hydroxyphenyl)-2-(2,4,5-trichlorophenoxy)acetamide

N-(3-hydroxyphenyl)-2-(2,4,5-trichlorophenoxy)acetamide

Cat. No. B1207205
M. Wt: 346.6 g/mol
InChI Key: QFEKNTWDMBSFRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-hydroxyphenyl)-2-(2,4,5-trichlorophenoxy)acetamide is an anilide.

Scientific Research Applications

Degradation and Environmental Impact

  • Advanced Oxidation Processes (AOPs) : Compounds related to acetaminophen have been the subject of research focusing on their degradation using advanced oxidation processes. AOPs are employed to treat water contaminated with recalcitrant compounds, including pharmaceuticals like acetaminophen. Studies reveal various by-products of degradation, such as hydroquinone and benzoquinone, which pose potential ecological and health risks due to their toxicity (Qutob et al., 2022).

Pharmacological Implications

  • Metabolism and Genetic Differences : Research into the metabolism of paracetamol (acetaminophen), a compound structurally similar to the one you're interested in, highlights the importance of understanding genetic variations that affect drug metabolism. This knowledge is crucial for assessing risks of toxicity and therapeutic efficacy (Zhao & Pickering, 2011).

Toxicity and Safety

  • Environmental and Health Risks : The presence of chlorophenols and chlorophenoxy herbicides in the environment, related to the compound , is associated with significant ecological and health hazards. These include potential carcinogenicity and the disruption of ecosystems, underscoring the need for stringent control and remediation measures to mitigate their impact (Wenning et al., 1992).

Analgesic Research

  • Mechanisms of Action and Therapeutic Uses : The exploration of analgesic mechanisms, particularly those related to acetaminophen, sheds light on novel approaches to pain management. Understanding these mechanisms, including the role of metabolites in inducing analgesia, opens avenues for developing new pain relief drugs with potentially fewer side effects (Ohashi & Kohno, 2020).

properties

Product Name

N-(3-hydroxyphenyl)-2-(2,4,5-trichlorophenoxy)acetamide

Molecular Formula

C14H10Cl3NO3

Molecular Weight

346.6 g/mol

IUPAC Name

N-(3-hydroxyphenyl)-2-(2,4,5-trichlorophenoxy)acetamide

InChI

InChI=1S/C14H10Cl3NO3/c15-10-5-12(17)13(6-11(10)16)21-7-14(20)18-8-2-1-3-9(19)4-8/h1-6,19H,7H2,(H,18,20)

InChI Key

QFEKNTWDMBSFRL-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)O)NC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl

Canonical SMILES

C1=CC(=CC(=C1)O)NC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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